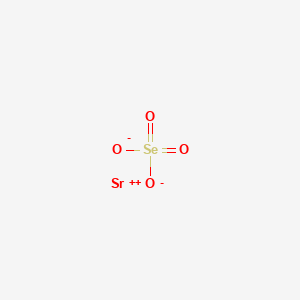Strontium selenate
CAS No.: 7446-21-1
Cat. No.: VC18480478
Molecular Formula: O4SeSr
Molecular Weight: 230.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 7446-21-1 |
|---|---|
| Molecular Formula | O4SeSr |
| Molecular Weight | 230.59 g/mol |
| IUPAC Name | strontium;selenate |
| Standard InChI | InChI=1S/H2O4Se.Sr/c1-5(2,3)4;/h(H2,1,2,3,4);/q;+2/p-2 |
| Standard InChI Key | NYEDDRFBCSRENB-UHFFFAOYSA-L |
| Canonical SMILES | [O-][Se](=O)(=O)[O-].[Sr+2] |
Introduction
Chemical Composition and Structural Characteristics
Strontium selenate is a selenate salt with the chemical formula SrSeO₄, comprising one strontium cation (Sr²⁺) and one selenate anion (SeO₄²⁻). The compound crystallizes in the orthorhombic system with space group P2₁/n and lattice parameters a = 6.853 Å, b = 7.352 Å, c = 7.102 Å, and β = 0.7107, resulting in a unit cell volume of 348.0 ų . This structure is stabilized by ionic interactions between Sr²⁺ and the tetrahedral SeO₄²⁻ units. Under high-pressure conditions (>14 GPa), analogous to its selenide counterpart SrSe, structural transitions to denser polymorphs may occur, though experimental data for SrSeO₄ under such conditions remain limited .
Table 1: Crystallographic Data for Strontium Selenate
| Property | Value | Source |
|---|---|---|
| Crystal System | Orthorhombic | |
| Space Group | P2₁/n | |
| Lattice Parameters | a = 6.853 Å, b = 7.352 Å, c = 7.102 Å | |
| Density | 4.23–4.25 g/cm³ | |
| Unit Cell Volume | 348.0 ų |
Synthesis Methods
Precipitation from Aqueous Solutions
The most common synthesis route involves the metathesis reaction between strontium chloride (SrCl₂) and sodium selenate (Na₂SeO₄) in aqueous media:
This method yields orthorhombic crystals upon evaporation, with purity levels exceeding 99% when using high-grade precursors . Industrial-scale production often employs recrystallization from hot hydrochloric acid (HCl) to remove impurities, leveraging SrSeO₄’s solubility in concentrated HCl (16.5 g/100 mL at 25°C) .
Solid-State Reactions
Alternative methods include the direct reaction of strontium carbonate (SrCO₃) with selenium trioxide (SeO₃) at elevated temperatures (>400°C):
This approach avoids solvent use but requires precise temperature control to prevent decomposition into SrSeO₃ or SrO .
Physical and Chemical Properties
Solubility and Thermodynamics
Strontium selenate exhibits low solubility in water (0.656 g/100 mL at 20°C), decreasing further at higher temperatures (0.115 g/100 mL at 100°C) . Its solubility product constant (Ksp) is 10⁻³.⁰⁹, indicating moderate stability in aqueous environments. Calorimetric studies reveal a heat of precipitation (ΔHₚ) of −45.2 kJ/mol and a Gibbs free energy change (ΔG) of −12.4 kJ/mol under standard conditions .
Table 2: Thermodynamic Properties of SrSeO₄
| Property | Value | Source |
|---|---|---|
| ΔHₚ (Heat of Precipitation) | −45.2 kJ/mol | |
| ΔG (Free Energy Change) | −12.4 kJ/mol | |
| Ksp (Solubility Product) | 10⁻³.⁰⁹ | |
| Entropy (S°) | 145.6 J/(mol·K) |
Reactivity
SrSeO₄ reacts with reducing agents like hydrogen gas (H₂) at 600°C to form strontium selenide (SrSe), a semiconductor material:
It also participates in solid-state reactions with mercury selenide (HgSe) and germanium diselenide (GeSe₂) to form quaternary compounds such as SrHgGeSe₄, which exhibit tunable optoelectronic properties .
Industrial and Technological Applications
Pyrotechnics
Strontium selenate’s high oxygen content (34.8 wt%) and exothermic decomposition make it useful in red pyrotechnic formulations. When combined with chlorates and organic fuels, it produces intense crimson flames due to Sr²⁺ emission at 610 nm .
Radiation Shielding
Preliminary studies suggest SrSeO₄-doped glasses and ceramics could attenuate gamma radiation, leveraging selenium’s high atomic number (Z = 34) to enhance photoelectric absorption .
Precursor for SrSe Synthesis
High-purity SrSeO₄ (99.999%) serves as a feedstock for manufacturing SrSe crystals, which are integral to infrared optics and thermoelectric devices .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume